molecular formula C23H21NO3 B11372142 3-(2,3-dimethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-(2,3-dimethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11372142
M. Wt: 359.4 g/mol
InChI Key: HYHNNVRFRFABHM-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential bioactive properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dimethoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2,3-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Cyclization: The final step involves cyclization to form the dihydro-1H-indol-2-one structure. This can be achieved through a palladium-catalyzed intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dimethoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(2,3-Dimethoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dimethoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another indole derivative with similar bioactive properties.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with a similar structure but different functional groups.

Uniqueness

3-[(2,3-Dimethoxyphenyl)methyl]-1-phenyl-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-[(2,3-dimethoxyphenyl)methyl]-1-phenyl-3H-indol-2-one

InChI

InChI=1S/C23H21NO3/c1-26-21-14-8-9-16(22(21)27-2)15-19-18-12-6-7-13-20(18)24(23(19)25)17-10-4-3-5-11-17/h3-14,19H,15H2,1-2H3

InChI Key

HYHNNVRFRFABHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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